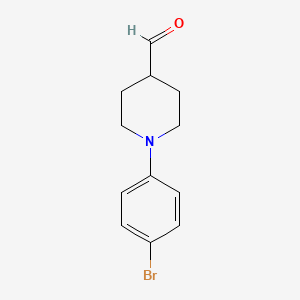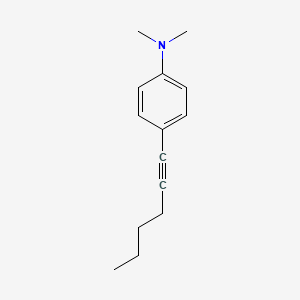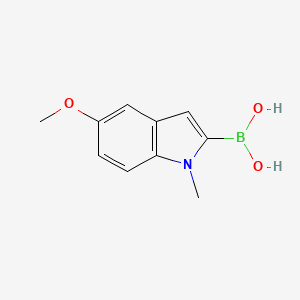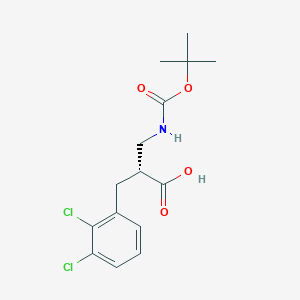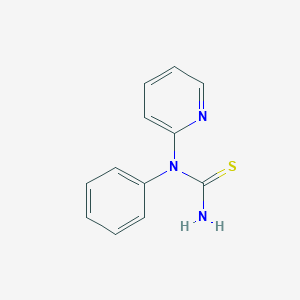
N-Phenyl-N-pyridin-2-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-pyridin-2-ylthiourea: is an organic compound that belongs to the class of thiourea derivatives. Thioureas are known for their versatile coordination chemistry and biological activities. This compound is characterized by the presence of a phenyl group and a pyridin-2-yl group attached to the thiourea moiety, making it a valuable ligand in coordination chemistry and a potential candidate for various biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-pyridin-2-ylthiourea typically involves the reaction of phenylisothiocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-Phenyl-N-pyridin-2-ylthiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alcohols, aqueous or organic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
科学的研究の応用
Chemistry: N-Phenyl-N-pyridin-2-ylthiourea is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antitumor properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research to study enzyme inhibition and protein interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development against various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of sensors and as a chelating agent in the extraction and separation of metal ions. It also finds applications in the formulation of agrochemicals and as an additive in materials science.
作用機序
The mechanism of action of N-Phenyl-N-pyridin-2-ylthiourea involves its interaction with molecular targets such as enzymes and metal ions. The compound can coordinate with metal centers through its nitrogen and sulfur atoms, forming stable complexes. These interactions can inhibit enzyme activity or alter the function of metalloproteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal ions or enzymes involved.
類似化合物との比較
N-Phenyl-N’-pyrimidin-2-ylthiourea: Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-Phenyl-N’-pyridin-4-ylthiourea: Similar structure but with the pyridine ring attached at the 4-position.
N-Phenyl-N’-benzylthiourea: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness: N-Phenyl-N-pyridin-2-ylthiourea is unique due to its specific coordination chemistry and biological activity. The presence of the pyridin-2-yl group allows for specific interactions with metal ions and enzymes, making it a versatile compound in both chemical and biological research. Its ability to form stable complexes with transition metals and its potential therapeutic applications set it apart from other similar thiourea derivatives.
特性
CAS番号 |
75050-66-7 |
|---|---|
分子式 |
C12H11N3S |
分子量 |
229.30 g/mol |
IUPAC名 |
1-phenyl-1-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H11N3S/c13-12(16)15(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9H,(H2,13,16) |
InChIキー |
CUEXEQUOVZJYSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=N2)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
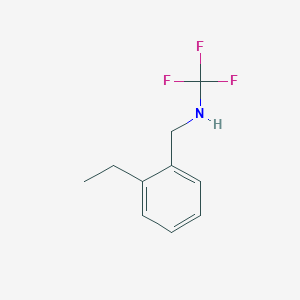
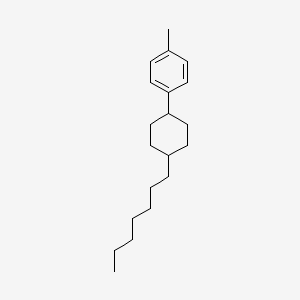
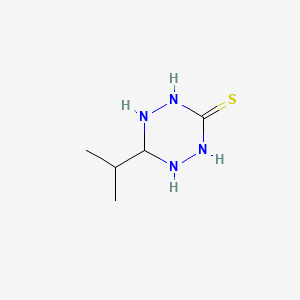
![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
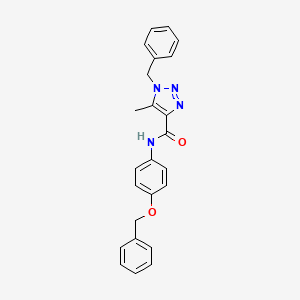
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)

